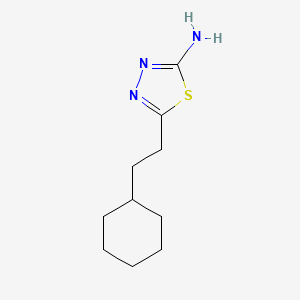

5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3S/c11-10-13-12-9(14-10)7-6-8-4-2-1-3-5-8/h8H,1-7H2,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXAAUXINWNGENV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC2=NN=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The 1,3,4-thiadiazole scaffold is a privileged structure known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] This document details a robust synthetic methodology, outlines the mechanistic underpinnings of the reaction, and presents a suite of analytical techniques for the thorough characterization of the target compound. The protocols and insights provided herein are intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Introduction: The Significance of the 1,3,4-Thiadiazole Moiety

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. This structural motif is a cornerstone in medicinal chemistry due to its favorable physicochemical properties and its ability to engage in various biological interactions. The presence of the =N-C-S moiety is often associated with the pharmacological activity of these compounds.[6][7] Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of therapeutic potential, acting as antimicrobial, anti-inflammatory, anticonvulsant, antioxidant, and anticancer agents.[2][3][5][7]

The target molecule, this compound, incorporates a lipophilic cyclohexylethyl substituent at the 5-position. This feature can significantly influence the compound's pharmacokinetic profile, potentially enhancing its membrane permeability and oral bioavailability. The 2-amino group provides a crucial handle for further structural modifications and the formation of hydrogen bonds with biological targets.

This guide will focus on a well-established and reliable synthetic route commencing from 3-cyclohexylpropanoic acid and thiosemicarbazide, followed by a detailed protocol for the structural elucidation and purity assessment of the final product.

Synthetic Strategy and Mechanistic Rationale

The synthesis of this compound is most effectively achieved through the acid-catalyzed cyclization of an N-acylthiosemicarbazide intermediate. This two-step, one-pot approach is widely employed for the preparation of 2-amino-5-substituted-1,3,4-thiadiazoles due to its efficiency and the ready availability of starting materials.[8][9]

Overall Synthetic Scheme

The synthetic pathway can be visualized as follows:

Figure 1: Synthetic workflow for this compound.

Mechanistic Insights

The reaction proceeds through two key stages:

-

Formation of the N-Acylthiosemicarbazide Intermediate: The reaction is initiated by the nucleophilic attack of the terminal nitrogen of thiosemicarbazide on the electrophilic carbonyl carbon of 3-cyclohexylpropanoic acid. This step is typically facilitated by a dehydrating agent or by converting the carboxylic acid to a more reactive species, though in the presence of a strong acid catalyst like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid, the reaction can proceed directly.

-

Intramolecular Cyclization and Dehydration: The N-acylthiosemicarbazide intermediate then undergoes an intramolecular cyclization. The sulfur atom, acting as a nucleophile, attacks the carbonyl carbon. Subsequent dehydration, promoted by the strong acid, leads to the formation of the stable aromatic 1,3,4-thiadiazole ring.[9]

The choice of the cyclizing agent is critical. While concentrated sulfuric acid is effective, it can lead to charring and side products.[10] Phosphorus oxychloride is often a milder and more efficient alternative for this transformation.[7]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of analogous 1,3,4-thiadiazole derivatives.[7][8]

Materials:

-

3-Cyclohexylpropanoic acid

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃)

-

Ethanol

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Distilled water

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (for chromatography)

Procedure:

-

In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-cyclohexylpropanoic acid (10 mmol) and thiosemicarbazide (10 mmol).

-

Carefully add phosphorus oxychloride (15 mL) to the mixture in a fume hood with vigorous stirring. The addition is exothermic, and the flask may need to be cooled in an ice bath.

-

Once the initial reaction subsides, heat the mixture at 75-80 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice (approximately 100 g) in a beaker with constant stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold distilled water.

-

Dry the crude product in a desiccator.

-

Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexane solvent system to afford the pure this compound.

Characterization Workflow

A systematic approach to characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Figure 2: A systematic workflow for the characterization of the target compound.

Spectroscopic and Analytical Characterization

The structural confirmation of this compound relies on a combination of spectroscopic and analytical techniques. The expected data are presented below based on the known spectral properties of similar 1,3,4-thiadiazole derivatives.[1][2][5][6][11][12]

Physical Properties

| Property | Expected Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₀H₁₇N₃S |

| Molecular Weight | 211.33 g/mol |

| Melting Point | To be determined experimentally |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is crucial for identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Mode | Expected Appearance |

| 3300 - 3100 | N-H stretching (amine) | Broad to medium peaks |

| 2920 - 2850 | C-H stretching (aliphatic) | Strong, sharp peaks |

| ~1620 | C=N stretching (thiadiazole ring) | Medium to strong peak |

| ~1550 | N-H bending (amine) | Medium peak |

| ~1050 | C-S stretching | Medium to weak peak |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H-NMR (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.10 | s | 2H | -NH₂ (amine protons) |

| ~2.85 | t | 2H | -CH₂- (adjacent to thiadiazole) |

| ~1.70 | q | 2H | -CH₂- (adjacent to cyclohexyl) |

| 1.60 - 1.80 | m | 5H | Cyclohexyl protons (CH) |

| 0.90 - 1.30 | m | 6H | Cyclohexyl protons (CH₂) |

¹³C-NMR (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | C-2 (C-NH₂) of thiadiazole |

| ~155.0 | C-5 of thiadiazole |

| ~36.5 | Cyclohexyl CH |

| ~33.0 | -CH₂- (adjacent to cyclohexyl) |

| ~32.5 | Cyclohexyl CH₂ |

| ~29.0 | -CH₂- (adjacent to thiadiazole) |

| ~26.0 | Cyclohexyl CH₂ |

| ~25.5 | Cyclohexyl CH₂ |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.

-

Expected Molecular Ion Peak (M⁺): m/z = 211.12

-

Expected (M+H)⁺ Peak: m/z = 212.13

Elemental Analysis

Elemental analysis provides the percentage composition of elements in the compound, which should align with the theoretical values for the proposed structure.

| Element | Theoretical % |

| Carbon (C) | 56.83 |

| Hydrogen (H) | 8.11 |

| Nitrogen (N) | 19.88 |

| Sulfur (S) | 15.17 |

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of this compound. The synthetic strategy, based on the acid-catalyzed cyclization of a thiosemicarbazide derivative, is a robust and scalable approach. Furthermore, a comprehensive suite of analytical techniques has been outlined to ensure the unambiguous characterization and purity assessment of the target compound. The information presented herein serves as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential therapeutic applications.

References

- 1. chemmethod.com [chemmethod.com]

- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. chemmethod.com [chemmethod.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. growingscience.com [growingscience.com]

- 7. Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid - Arabian Journal of Chemistry [arabjchem.org]

- 8. bu.edu.eg [bu.edu.eg]

- 9. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. researchgate.net [researchgate.net]

- 12. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

An In-depth Technical Guide to 5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine: Chemical Properties, Structure, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. As a five-membered heterocyclic ring containing two nitrogen atoms and a sulfur atom, its unique electronic properties and ability to act as a bioisostere for other aromatic systems have made it a cornerstone in the design of novel therapeutic agents.[1] This guide focuses on a specific derivative, 5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine, providing a comprehensive overview of its chemical structure, predicted physicochemical properties, a detailed synthetic protocol, and an exploration of its potential within drug discovery programs. The presence of a 2-amino group and a lipophilic cyclohexylethyl substituent at the 5-position presents an intriguing combination of functionalities for molecular recognition and pharmacokinetic modulation.

Chemical Structure and Properties

The fundamental structure of this compound combines the aromatic, electron-rich 2-amino-1,3,4-thiadiazole core with a flexible and nonpolar cyclohexylethyl side chain. This amalgamation of a polar, hydrogen-bond-donating head group with a lipophilic tail suggests potential applications in targeting biological macromolecules and influencing membrane permeability.

Caption: Chemical structure and basic information for this compound.

Physicochemical Data Summary

| Property | Predicted Value/Information | Rationale/Reference Analog |

| Molecular Formula | C₁₀H₁₇N₃S | Based on chemical structure.[2] |

| Molecular Weight | 211.33 g/mol | Based on chemical structure.[2] |

| Appearance | White to off-white or pale yellow solid | Typical for 2-amino-1,3,4-thiadiazole derivatives. |

| Melting Point (°C) | 180-220 | 2-Amino-5-ethyl-1,3,4-thiadiazole melts at 200-203 °C. The larger cyclohexylethyl group may slightly alter this. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF); sparingly soluble in alcohols; likely insoluble in water and nonpolar solvents like hexanes. | The polar amine and thiadiazole core contrast with the nonpolar alkyl group. |

| pKa (amino group) | 4.5 - 5.5 | The 2-amino group on the thiadiazole ring is weakly basic. |

| LogP | 2.5 - 3.5 | The cyclohexylethyl group significantly increases lipophilicity compared to smaller alkyl substituents. |

Synthesis and Mechanistic Considerations

The synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles is well-established, with the most common and efficient method being the acid-catalyzed cyclization of a carboxylic acid with thiosemicarbazide.[3] This reaction proceeds via an acylthiosemicarbazide intermediate, which then undergoes intramolecular cyclodehydration to form the stable 1,3,4-thiadiazole ring. Polyphosphoric acid (PPA) or its ester form (PPE) are excellent reagents for this transformation as they act as both the catalyst and a powerful dehydrating agent.[3]

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-cyclohexylpropanoic acid (1 equivalent) and thiosemicarbazide (1 equivalent).

-

Reagent Addition: Carefully add polyphosphoric acid (PPA) (approximately 10 times the weight of the carboxylic acid) to the flask. The PPA serves as both the solvent and the cyclizing/dehydrating agent.

-

Heating: Heat the reaction mixture to 100-120 °C with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Cautiously pour the viscous mixture into a beaker of crushed ice with stirring.

-

Neutralization and Precipitation: Slowly neutralize the acidic solution with a concentrated aqueous solution of ammonium hydroxide or sodium hydroxide until a precipitate forms. The pH should be adjusted to approximately 7-8.

-

Isolation: Collect the crude product by vacuum filtration and wash thoroughly with water to remove any inorganic salts.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

Spectroscopic Characterization (Predicted)

The structural elucidation of the synthesized compound would rely on standard spectroscopic techniques. Based on data from analogous structures, the following spectral characteristics are anticipated.[4][5]

-

¹H NMR:

-

A broad singlet in the region of δ 7.0-7.5 ppm corresponding to the two protons of the amino (-NH₂) group.

-

A multiplet for the cyclohexyl protons, likely in the δ 0.8-1.8 ppm range.

-

A triplet for the methylene group adjacent to the thiadiazole ring (α-CH₂) around δ 2.8-3.0 ppm.

-

A multiplet for the methylene group adjacent to the cyclohexyl ring (β-CH₂) around δ 1.6-1.8 ppm.

-

-

¹³C NMR:

-

A signal for the C2 carbon (bearing the amino group) of the thiadiazole ring is expected around δ 168-172 ppm.[4]

-

The C5 carbon of the thiadiazole ring should appear in the range of δ 150-155 ppm.[4]

-

Signals for the carbons of the cyclohexylethyl group would be observed in the upfield region (δ 25-40 ppm).

-

-

FT-IR (cm⁻¹):

-

Two distinct bands in the 3100-3400 cm⁻¹ region corresponding to the symmetric and asymmetric N-H stretching of the primary amine.

-

C-H stretching vibrations from the cyclohexylethyl group just below 3000 cm⁻¹.

-

A characteristic C=N stretching vibration for the thiadiazole ring around 1620-1640 cm⁻¹.

-

C-S stretching vibrations within the thiadiazole ring at lower wavenumbers.[6]

-

-

Mass Spectrometry (EI):

-

A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (211.33).

-

Fragmentation patterns would likely involve the loss of the amino group and cleavage of the ethyl linker.

-

Potential Applications in Drug Development

The 2-amino-1,3,4-thiadiazole scaffold is a versatile pharmacophore that has been incorporated into compounds with a wide array of biological activities.[1][7][8] The specific combination of the 2-amino group, which can act as a hydrogen bond donor and a site for further derivatization, and the lipophilic cyclohexylethyl group, which can engage in hydrophobic interactions with target proteins and influence pharmacokinetic properties, makes this molecule a promising candidate for several therapeutic areas.

-

Antimicrobial and Antiviral Agents: Numerous 2-amino-1,3,4-thiadiazole derivatives have demonstrated potent activity against various bacterial, fungal, and viral pathogens.[1][7] The scaffold can be considered a lead for developing new anti-infective drugs.

-

Anticancer Agents: The thiadiazole ring is present in several compounds investigated for their anticancer properties.[9]

-

Enzyme Inhibitors: The nitrogen and sulfur atoms of the thiadiazole ring can coordinate with metal ions in the active sites of metalloenzymes, making this class of compounds interesting as potential enzyme inhibitors.

Conclusion

This compound is a molecule of significant interest for medicinal chemists and drug discovery scientists. While detailed experimental data for this specific compound is sparse, its chemical properties and spectroscopic profile can be reliably predicted based on a wealth of information available for analogous structures. The straightforward and robust synthetic route, coupled with the known pharmacological potential of the 2-amino-1,3,4-thiadiazole scaffold, makes it an attractive building block for the development of novel therapeutic agents. Further investigation into its biological activities is warranted to fully explore its potential in various disease areas.

References

- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

- 7. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Mechanism of Action of 5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine

Introduction

The 1,3,4-thiadiazole heterocyclic ring system is a cornerstone in medicinal chemistry, recognized for its metabolic stability and broad spectrum of pharmacological activities.[1][2] Derivatives of this scaffold have been extensively investigated and have shown potential as anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory agents.[2][3][4] This guide focuses on a specific derivative, 5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine. While direct and extensive research on the mechanism of action of this particular molecule is not yet prevalent in the public domain, its structural features—namely the 2-amino-1,3,4-thiadiazole core and a lipophilic 5-cyclohexylethyl substituent—allow for the formulation of a robust, evidence-based hypothesis regarding its biological activity.

This document will provide a comprehensive overview of the known pharmacological landscape of 2-amino-1,3,4-thiadiazole derivatives, propose a putative mechanism of action for this compound, and present a detailed experimental workflow to rigorously test this hypothesis. The content herein is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this chemical entity.

The 2-Amino-1,3,4-Thiadiazole Scaffold: A Platform for Diverse Pharmacological Activity

The 2-amino-1,3,4-thiadiazole moiety is a privileged scaffold in drug discovery, conferring a range of biological activities.[5] Its potency is demonstrated by its presence in a number of existing drugs.[4] The diverse activities are often attributed to the scaffold's ability to act as a hydrogen bond donor and acceptor, and to participate in various other non-covalent interactions with biological targets. Furthermore, the 1,3,4-thiadiazole ring is considered a bioisostere of the pyrimidine ring, which may explain the antiproliferative effects of some of its derivatives.[6]

A survey of the literature reveals that compounds incorporating this scaffold have been reported to exhibit a multitude of pharmacological effects:

-

Anticancer Activity: Numerous 2-amino-1,3,4-thiadiazole derivatives have demonstrated potent antiproliferative activity against a variety of cancer cell lines.[6][7] The proposed mechanisms for this activity are diverse and include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[6] Some derivatives have also been shown to induce apoptosis and cause cell cycle arrest.

-

Antimicrobial Activity: The scaffold is a common feature in compounds with significant antibacterial and antifungal properties.[3][5] The presence of the 2-amino group is often crucial for this activity, though its substitution can modulate the spectrum and potency of the antimicrobial effects.[3]

-

Enzyme Inhibition: The 1,3,4-thiadiazole ring is a versatile pharmacophore for the design of enzyme inhibitors. Derivatives have been shown to inhibit a wide range of enzymes, including various kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[6][8]

The nature and position of substituents on the 1,3,4-thiadiazole ring play a critical role in determining the specific biological activity and potency of the molecule.[1][6] Lipophilic substituents, in particular, can enhance membrane permeability and improve binding affinity to hydrophobic pockets within target proteins.[1]

Hypothesized Mechanism of Action for this compound: A Focus on Kinase Inhibition

Given the prevalence of kinase inhibition as a mechanism of action for many anticancer 1,3,4-thiadiazole derivatives, and considering the structural characteristics of this compound, we hypothesize that this compound functions as a protein kinase inhibitor .

The rationale for this hypothesis is threefold:

-

The 2-Amino-1,3,4-Thiadiazole Core: This scaffold is a known "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms of the thiadiazole ring and the exocyclic amino group can form critical hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element in the ATP-binding pocket of kinases.

-

The 5-(2-Cyclohexylethyl) Substituent: This bulky and lipophilic group can occupy the hydrophobic pocket adjacent to the ATP-binding site. The specific shape and size of this substituent will likely determine the kinase selectivity profile of the compound.

-

Precedent in the Literature: A significant number of 5-substituted-2-amino-1,3,4-thiadiazole derivatives have been reported as potent inhibitors of various kinases, including those involved in oncogenic signaling pathways.[6]

Based on this hypothesis, this compound is predicted to exert an antiproliferative effect on cancer cells by inhibiting a specific protein kinase, leading to the blockade of a key signaling pathway, which in turn could induce cell cycle arrest and/or apoptosis.

Proposed Signaling Pathway

Caption: Proposed mechanism of action via kinase inhibition.

An Experimental Workflow for Elucidating the Mechanism of Action

To systematically investigate and validate the hypothesized mechanism of action of this compound, the following multi-tiered experimental workflow is proposed.

Caption: A tiered experimental workflow for MoA elucidation.

Tier 1: Phenotypic Screening - Antiproliferative Activity

The initial step is to assess the compound's effect on cell viability across a panel of human cancer cell lines. This provides a broad view of its potential anticancer activity and can help in selecting sensitive cell lines for further studies.

Experimental Protocol: MTT Cell Proliferation Assay [9]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

| Cell Line | Tissue of Origin | Hypothesized Target Pathway | Predicted IC50 (µM) |

| MCF-7 | Breast Cancer | Estrogen Receptor/PI3K | 5 - 15 |

| A549 | Lung Cancer | EGFR/KRAS | 1 - 10 |

| HCT116 | Colon Cancer | Wnt/β-catenin | 2 - 12 |

| K562 | Leukemia | BCR-ABL | < 5 |

Tier 2: Target Identification - Broad-Panel Kinase Screening

If the compound shows significant antiproliferative activity, the next step is to identify its molecular target(s). A broad-panel kinase screen against hundreds of kinases is an efficient way to identify potential candidates.

Experimental Workflow: Kinase Panel Screen [10][11]

-

Submit the compound to a commercial service (e.g., Eurofins DiscoverX, Reaction Biology Corp.) for screening at a fixed concentration (typically 1 µM or 10 µM) against a large panel of recombinant human kinases.

-

The assay typically measures the amount of ATP consumed or the phosphorylation of a substrate.[12]

-

Results are usually reported as the percentage of kinase activity remaining in the presence of the compound.

-

Kinases that are inhibited by more than a certain threshold (e.g., >80% inhibition) are considered primary hits.

Tier 3: In Vitro Target Validation - Biochemical Kinase Assays

The kinase hits identified in the screen need to be validated. This involves determining the potency (IC50) of the compound against the purified kinase(s).

Experimental Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™) [13]

-

Kinase Reaction: Set up a reaction mixture containing the purified kinase, its specific substrate, ATP, and a serial dilution of the compound in a suitable buffer.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

ADP Detection: Stop the kinase reaction and add ADP-Glo™ Reagent to convert the ADP generated to ATP.

-

Luminescence Measurement: Add Kinase Detection Reagent to convert the newly synthesized ATP into a luminescent signal.

-

Data Analysis: Measure the luminescence and calculate the IC50 value of the compound for the kinase.

Tier 4: Cellular Mechanism of Action Studies

Once the kinase target is validated, the next step is to confirm that the compound's antiproliferative effects in cells are mediated through the inhibition of this target. This involves a series of cell-based assays.

1. Cell Cycle Analysis

To determine if the compound induces cell cycle arrest, flow cytometry with propidium iodide (PI) staining is used.[14][15][16]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry [14]

-

Cell Treatment: Treat a sensitive cancer cell line with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Model the cell cycle distribution to determine the percentage of cells in the G0/G1, S, and G2/M phases.

2. Apoptosis Assay

To assess whether the compound induces programmed cell death, an Annexin V/PI dual staining assay is performed.[17][18]

Experimental Protocol: Annexin V/PI Apoptosis Assay [17][18]

-

Cell Treatment: Treat cells with the compound as described for the cell cycle analysis.

-

Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cells.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of live, early apoptotic (Annexin V positive, PI negative), late apoptotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.

Conclusion

While the precise mechanism of action for this compound remains to be definitively elucidated, its chemical structure strongly suggests a role as a protein kinase inhibitor. The proposed experimental workflow provides a clear and logical path to test this hypothesis, starting from broad phenotypic screening and progressively narrowing down to specific molecular and cellular mechanisms. The successful execution of these studies will not only illuminate the biological activity of this specific compound but also contribute to the broader understanding of the structure-activity relationships of 2-amino-1,3,4-thiadiazole derivatives, potentially paving the way for the development of novel therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. dovepress.com [dovepress.com]

- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 5. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) [explorationpub.com]

- 9. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]

- 10. A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. bmglabtech.com [bmglabtech.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Flow cytometry with PI staining | Abcam [abcam.com]

- 15. wp.uthscsa.edu [wp.uthscsa.edu]

- 16. cancer.wisc.edu [cancer.wisc.edu]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

The Therapeutic Potential of 5-(Substituted)-1,3,4-thiadiazol-2-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. This technical guide delves into the synthesis, biological activities, and therapeutic promise of a key subset: 5-(substituted)-1,3,4-thiadiazol-2-amine derivatives. While focusing on the broader class, this document provides a framework for understanding the potential of specific derivatives, such as 5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine. We will explore the critical role of the 1,3,4-thiadiazole nucleus as a pharmacophore, detailing its contribution to a spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. This guide offers in-depth insights into the synthetic methodologies, mechanisms of action, and key structure-activity relationships, supported by experimental protocols and data presentation to empower researchers in the quest for novel therapeutics.

The 1,3,4-Thiadiazole Core: A Privileged Scaffold in Drug Discovery

The 1,3,4-thiadiazole ring is a five-membered heterocyclic structure containing one sulfur and two nitrogen atoms. This scaffold is of significant interest in drug design due to its unique physicochemical properties.[1] Its aromaticity confers in vivo stability, while the presence of the sulfur atom and the hydrogen bonding capabilities of the nitrogen atoms facilitate interactions with various biological targets.[2] The 1,3,4-thiadiazole moiety is considered a bioisostere of pyrimidine, a key component of nucleic acids, which may explain its ability to interfere with DNA replication processes in cancer cells.[3] Furthermore, its mesoionic character allows for enhanced membrane permeability, a desirable trait for drug candidates.[3][4]

Synthesis of 5-(Substituted)-1,3,4-thiadiazol-2-amine Derivatives

The general synthesis of 5-substituted-1,3,4-thiadiazol-2-amines typically involves the cyclization of a thiosemicarbazide with a carboxylic acid or its derivative. A common and effective method utilizes phosphorus oxychloride (POCl3) or polyphosphate ester (PPE) as a dehydrating and cyclizing agent.[5][6]

Proposed Synthesis of this compound

A plausible synthetic route for the title compound, based on established methodologies, is outlined below.

Caption: Proposed one-pot synthesis of the target compound.

Detailed Experimental Protocol (General)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the carboxylic acid (e.g., 3-cyclohexylpropanoic acid, 1 equivalent) and thiosemicarbazide (1 equivalent) in a suitable solvent like ethanol.

-

Reagent Addition: Slowly add the cyclizing agent, such as phosphorus oxychloride (POCl3, 1.5-2 equivalents) or polyphosphate ester (PPE), to the reaction mixture while stirring. The addition should be done cautiously, preferably in an ice bath, as the reaction can be exothermic.

-

Reflux: Heat the reaction mixture to reflux for a period of 3-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a suitable base, such as a saturated sodium bicarbonate solution, until a precipitate is formed.

-

Isolation and Purification: Filter the precipitate, wash it with cold water, and dry it. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 5-substituted-1,3,4-thiadiazol-2-amine.[5][6]

Biological Activities and Mechanisms of Action

Derivatives of 5-substituted-1,3,4-thiadiazol-2-amine exhibit a broad spectrum of biological activities, with anticancer, antimicrobial, and anti-inflammatory properties being the most prominent.

Anticancer Activity

The 1,3,4-thiadiazole scaffold is a key feature in numerous anticancer agents.[3][7] These compounds exert their cytotoxic effects through various mechanisms.

Mechanisms of Anticancer Action:

-

Enzyme Inhibition: Certain derivatives have been shown to inhibit crucial enzymes involved in cancer progression, such as epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2).[3] Inhibition of these tyrosine kinases disrupts signaling pathways that control cell proliferation and survival.

-

DNA Replication Interference: Due to its bioisosteric similarity to pyrimidine, the 1,3,4-thiadiazole ring can interfere with DNA synthesis, leading to cell cycle arrest and apoptosis.[3][7]

-

Induction of Apoptosis: Many 1,3,4-thiadiazole derivatives have been demonstrated to induce programmed cell death (apoptosis) in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2, and activating caspases.[8][9]

-

Tubulin Polymerization Inhibition: Some derivatives act as microtubule-destabilizing agents, interfering with tubulin polymerization and disrupting the mitotic spindle, which is essential for cell division.[8]

Caption: Key anticancer mechanisms of 1,3,4-thiadiazole derivatives.

Table 1: Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 22d | MCF-7 (Breast) | 1.52 | LSD1 Inhibition, G2/M arrest | [3] |

| 29i | SK-BR-3 (Breast) | 0.77 | EGFR/HER-2 Inhibition | [3] |

| 8a | A549 (Lung) | 1.62 | Not specified | [3] |

| ST1 | MCF-7 (Breast) | 49.6 | DNA biosynthesis inhibition | [7][10] |

| 4e | HepG2 (Liver) | Not specified | S and G2/M phase arrest | [9] |

Antimicrobial Activity

The 1,3,4-thiadiazole nucleus is a common feature in many antimicrobial agents.[1][11] Derivatives have shown efficacy against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][11][12]

Mechanisms of Antimicrobial Action:

The precise mechanisms are varied, but it is believed that the -N=C-S- moiety within the thiadiazole ring is crucial for its biological activity.[13] These compounds can disrupt essential cellular processes in microorganisms, including:

-

Enzyme Inhibition: They can inhibit enzymes vital for microbial survival.

-

Cell Wall Synthesis Disruption: Interference with the synthesis of the bacterial cell wall.

-

Protein Synthesis Inhibition: Impairment of ribosomal function and protein synthesis.

Table 2: Antimicrobial Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound | Microorganism | Activity (MIC, µg/mL) | Reference |

| 8a | S. aureus | 20-28 | [12] |

| 8b | B. subtilis | 20-28 | [12] |

| 8d | A. niger | 32-42 | [12] |

| 23p | S. epidermidis | 31.25 | [11] |

| 27a | E. coli | Not specified | [11] |

Anti-inflammatory Activity

Several 1,3,4-thiadiazole derivatives have demonstrated significant anti-inflammatory properties.[14][15]

Mechanisms of Anti-inflammatory Action:

The primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of prostaglandins that mediate inflammation.[16] Molecular docking studies have suggested that 1,3,4-thiadiazole derivatives can effectively bind to and inhibit COX enzymes.[14]

Caption: Inhibition of the COX pathway by 1,3,4-thiadiazole derivatives.

Future Perspectives and Conclusion

The 5-(substituted)-1,3,4-thiadiazol-2-amine scaffold continues to be a highly promising area for drug discovery. The diverse biological activities, coupled with favorable pharmacokinetic properties, make these compounds attractive candidates for further development. While specific data on this compound is not extensively available in the current literature, the established synthetic routes and the well-documented biological profile of analogous compounds provide a strong foundation for its investigation. Future research should focus on the synthesis and comprehensive biological evaluation of a wider range of derivatives, including in vivo studies and detailed mechanistic investigations, to unlock their full therapeutic potential.

References

- 1. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. bepls.com [bepls.com]

- 9. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

In Vitro Evaluation of 5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine: A Technical Guide for Preclinical Assessment

Introduction: The Therapeutic Potential of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2] This five-membered ring system is a bioisostere of pyrimidine, a core structure in nucleic acids, which may contribute to its ability to interfere with DNA replication processes in cancer cells.[3] Furthermore, the mesoionic character of the 1,3,4-thiadiazole ring allows for effective membrane permeability, enabling interaction with intracellular biological targets.[4][5] Derivatives of this scaffold have demonstrated a broad spectrum of bioactivities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1][6]

The subject of this guide, 5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine, is a derivative that combines the established pharmacophore of the 2-amino-1,3,4-thiadiazole core with a lipophilic cyclohexylethyl substituent. This structural modification may enhance membrane interactions and influence the compound's pharmacokinetic and pharmacodynamic properties. While this specific molecule is available for research purposes, to date, its biological activities have not been extensively reported in peer-reviewed literature.[7]

This technical guide presents a comprehensive strategy for the in vitro evaluation of this compound. The proposed experimental workflows are designed to systematically probe its potential as an anticancer, antimicrobial, and enzyme-inhibiting agent, providing a robust dataset for further preclinical development. The methodologies described herein are grounded in established protocols and are designed to ensure scientific rigor and data integrity.

Part 1: Anticancer Activity Evaluation

Given the well-documented anticancer properties of 1,3,4-thiadiazole derivatives, a primary focus of the in vitro evaluation of this compound should be the characterization of its cytotoxic and cytostatic effects on various cancer cell lines.[3][4][8]

Cell Viability and Cytotoxicity Assessment

The initial screening will involve determining the compound's effect on the viability of a panel of human cancer cell lines.

Experimental Protocol: MTT Assay

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], PC-3 [prostate], and A549 [lung]) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Treat the cells with the compound dilutions and a vehicle control (DMSO) for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation:

| Cell Line | IC50 (µM) of this compound | Doxorubicin (Positive Control) IC50 (µM) |

| MCF-7 | To be determined | To be determined |

| HCT-116 | To be determined | To be determined |

| PC-3 | To be determined | To be determined |

| A549 | To be determined | To be determined |

Apoptosis and Cell Cycle Analysis

To understand the mechanism of cell death induced by the compound, apoptosis and cell cycle progression will be investigated.

Experimental Protocol: Flow Cytometry

-

Cell Treatment: Treat the most sensitive cancer cell line (as determined by the MTT assay) with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

-

Apoptosis Staining: For apoptosis analysis, harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Cell Cycle Staining: For cell cycle analysis, fix the cells in 70% ethanol and stain with PI containing RNase.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in early apoptosis, late apoptosis, and necrosis. For cell cycle analysis, determine the percentage of cells in the G0/G1, S, and G2/M phases.

Visualization of Experimental Workflow:

Caption: Workflow for anticancer activity assessment.

Part 2: Antimicrobial Activity Screening

The 1,3,4-thiadiazole scaffold is also a key component in a number of antimicrobial agents.[9] Therefore, a systematic evaluation of the antibacterial and antifungal properties of this compound is warranted.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Method

-

Microorganism Strains: Use a panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and fungal strains (e.g., Candida albicans ATCC 90028).

-

Inoculum Preparation: Prepare a standardized inoculum of each microorganism (approximately 5 x 10⁵ CFU/mL).

-

Compound Dilution: Serially dilute the test compound in a 96-well plate containing the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation:

| Microorganism | MIC (µg/mL) of this compound | Ciprofloxacin (Antibacterial Control) MIC (µg/mL) | Fluconazole (Antifungal Control) MIC (µg/mL) |

| S. aureus ATCC 29213 | To be determined | To be determined | N/A |

| E. coli ATCC 25922 | To be determined | To be determined | N/A |

| C. albicans ATCC 90028 | To be determined | N/A | To be determined |

Part 3: Enzyme Inhibition Assays

Many drugs exert their therapeutic effects by inhibiting specific enzymes.[10][11] Given the structural features of this compound, it is plausible that it may act as an enzyme inhibitor.

Kinase Inhibition Assay

Protein kinases are a common target for anticancer drugs.[8] A general kinase inhibition assay can be performed to screen for activity against a representative kinase.

Experimental Protocol: ADP-Glo™ Kinase Assay

-

Kinase Selection: Choose a representative tyrosine kinase (e.g., Src) or serine/threonine kinase (e.g., AKT1).

-

Assay Setup: In a 96-well plate, combine the kinase, its specific substrate, and ATP.

-

Compound Addition: Add varying concentrations of this compound.

-

Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.

-

ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Visualization of Kinase Inhibition Assay Principle:

Caption: Principle of a kinase inhibition assay.

Carbonic Anhydrase Inhibition Assay

Some sulfonamide-containing 1,3,4-thiadiazoles are known inhibitors of carbonic anhydrases, enzymes involved in various physiological processes.[12]

Experimental Protocol: p-Nitrophenyl Acetate (p-NPA) Assay

-

Enzyme and Substrate: Use purified human carbonic anhydrase II (hCA II) and p-NPA as the substrate.

-

Assay Buffer: Prepare a Tris-HCl buffer (pH 7.4).

-

Reaction Mixture: In a 96-well plate, add the buffer, hCA II, and varying concentrations of the test compound.

-

Reaction Initiation: Add p-NPA to start the reaction.

-

Absorbance Reading: Monitor the increase in absorbance at 400 nm over time, which corresponds to the formation of p-nitrophenolate.

-

Data Analysis: Calculate the rate of the enzymatic reaction and determine the percentage of inhibition and the IC50 value.

Conclusion and Future Directions

This technical guide outlines a foundational in vitro screening cascade for this compound. The proposed experiments will provide crucial preliminary data on its potential as an anticancer, antimicrobial, or enzyme-inhibiting agent. Positive results from these assays will warrant further investigation, including more extensive cell line screening, mechanism of action studies, and in vivo efficacy and toxicity studies. The logical and systematic approach detailed in this guide will enable a comprehensive initial assessment of the therapeutic potential of this novel 1,3,4-thiadiazole derivative.

References

- 1. mdpi.com [mdpi.com]

- 2. granthaalayahpublication.org [granthaalayahpublication.org]

- 3. mdpi.com [mdpi.com]

- 4. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. eurekaselect.com [eurekaselect.com]

- 7. scbt.com [scbt.com]

- 8. bepls.com [bepls.com]

- 9. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. blog.biobide.com [blog.biobide.com]

- 11. superchemistryclasses.com [superchemistryclasses.com]

- 12. Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine: Elucidating Structure Through NMR, IR, and Mass Spectrometry

Executive Summary

This technical guide provides an in-depth analysis of the spectroscopic characterization of 5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. The 2-amino-1,3,4-thiadiazole core is a privileged scaffold found in numerous pharmacologically active agents.[1][2] Accurate and unambiguous structural confirmation is therefore a critical step in the research and development pipeline. This document serves as a practical resource for researchers and scientists, detailing the theoretical and experimental approaches for analyzing this molecule using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By synthesizing predictive data with established principles, this guide explains not just what to expect in the spectra, but why these signatures manifest, providing a robust framework for structural validation.

Introduction to the Target Molecule

The 2-Amino-1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. Derivatives of 2-amino-1,3,4-thiadiazole are of significant scientific interest due to their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and carbonic anhydrase inhibitory properties.[2][3][4] The presence of the =N-C-S- moiety is considered crucial for its diverse pharmacological interactions.[5]

Focus Molecule: this compound

This guide focuses on a specific derivative, this compound. Its structure combines the polar, hydrogen-bonding capable aminothiadiazole ring with a nonpolar, bulky cyclohexylethyl substituent. This amalgamation of features makes its precise characterization essential for understanding its potential biological interactions and for quality control during synthesis.

The Imperative of Spectroscopic Validation

In drug discovery and development, a compound's identity, purity, and structure must be unequivocally established. The synergistic use of NMR, IR, and MS provides a comprehensive "fingerprint" of the molecule. NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms, IR spectroscopy identifies the functional groups present, and mass spectrometry confirms the molecular weight and provides structural clues through fragmentation analysis.

Caption: Logical components of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each nucleus.

Experimental Protocol: ¹H and ¹³C NMR

A robust protocol is essential for acquiring high-quality, reproducible NMR data.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent.

-

Rationale: Deuterated solvents are used to avoid large, interfering solvent signals in the ¹H NMR spectrum. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this molecule due to its ability to dissolve polar and nonpolar moieties and to preserve the N-H signals from the amine group, which might otherwise undergo rapid exchange. Chloroform-d (CDCl₃) is an alternative.

-

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm.[7]

-

Instrument Setup:

-

Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.

-

Experiments: Acquire standard one-dimensional ¹H and ¹³C{¹H} spectra. For unambiguous assignments, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are highly recommended.

-

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration of the signals.

Predicted ¹H NMR Spectrum

The proton NMR spectrum can be divided into three main regions corresponding to the amine, the ethyl linker, and the cyclohexyl group.

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| -NH₂ (Amine) | ~7.1 - 7.4 | Broad Singlet | 2H | Protons on nitrogen. The signal is often broad due to quadrupolar relaxation and exchange. In DMSO, these protons are well-defined.[1][3] |

| -CH₂- (Thiadiazole-adjacent) | ~2.9 - 3.1 | Triplet | 2H | Deshielded due to proximity to the electron-withdrawing thiadiazole ring. Split into a triplet by the adjacent -CH₂- group. |

| -CH₂- (Cyclohexyl-adjacent) | ~1.6 - 1.8 | Triplet | 2H | Standard aliphatic chemical shift. Split into a triplet by the adjacent thiadiazole-linked -CH₂- group. |

| -CH- (Cyclohexyl methine) | ~1.5 - 1.7 | Multiplet | 1H | Complex splitting pattern due to coupling with multiple adjacent protons on the cyclohexyl ring. |

| -CH₂- (Cyclohexyl) | ~0.9 - 1.4 | Multiplet | 10H | The remaining ten protons on the cyclohexyl ring are in a complex, overlapping region typical for saturated carbocycles.[7][8] |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C2 (Thiadiazole, N-C-N) | ~166 - 169 | Highly deshielded due to attachment to two electronegative nitrogen atoms and its role in the aromatic system.[9][10] |

| C5 (Thiadiazole, N-C-S) | ~154 - 158 | Deshielded due to its position in the aromatic heterocycle, but typically upfield from C2.[9][10] |

| -CH- (Cyclohexyl methine) | ~36 - 38 | Typical chemical shift for a methine carbon in a cyclohexane ring. |

| -CH₂- (Cyclohexyl-adjacent) | ~34 - 36 | Standard aliphatic methylene carbon shift. |

| -CH₂- (Cyclohexyl) | ~32 - 34 | Multiple overlapping signals are expected for the carbons of the cyclohexyl ring. |

| -CH₂- (Thiadiazole-adjacent) | ~29 - 31 | Slightly deshielded due to the influence of the thiadiazole ring. |

| -CH₂- (Cyclohexyl) | ~25 - 27 | The remaining carbons of the cyclohexyl ring will appear in this typical aliphatic region. |

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Scan the sample over the typical range of 4000-400 cm⁻¹.

-

Rationale: ATR is a modern, convenient technique that requires minimal sample preparation compared to traditional methods like KBr pellets, making it ideal for routine analysis.

-

Predicted IR Spectrum

The IR spectrum will be dominated by absorptions from the amine and aliphatic C-H bonds.

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) | Characteristics |

|---|---|---|---|

| Amine | N-H Stretch | 3100 - 3350 | Two distinct, medium-to-strong bands are expected for the symmetric and asymmetric stretching of the primary amine (-NH₂).[1][11] |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Strong, sharp absorptions from the numerous C-H bonds in the ethyl and cyclohexyl groups. |

| Heteroaromatic Ring | C=N Stretch | 1600 - 1640 | A medium intensity band corresponding to the carbon-nitrogen double bond stretching within the thiadiazole ring.[9][11] |

| Amine | N-H Bend | 1550 - 1620 | A medium band from the scissoring vibration of the primary amine. |

| Heteroaromatic Ring | C-S Stretch | 650 - 750 | A weaker absorption characteristic of the carbon-sulfur bond in the heterocyclic ring.[12] |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (standardized at 70 eV).

-

Rationale: 70 eV is the standard energy used in EI-MS. It provides sufficient energy to cause reproducible fragmentation, creating a characteristic "fingerprint" that can be compared against spectral libraries.[13]

-

-

Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated, separated by the mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z), and detected.

Predicted Mass Spectrum and Fragmentation

The EI mass spectrum will show a molecular ion peak corresponding to the mass of the molecule, along with several fragment peaks resulting from the cleavage of weaker bonds.

Caption: Predicted major fragmentation pathways for the title compound in EI-MS.

Table 4: Predicted Key Fragments in the EI Mass Spectrum

| m/z Value | Proposed Fragment Identity | Rationale for Formation |

|---|---|---|

| 211 | [C₁₀H₁₇N₃S]⁺˙ (Molecular Ion) | The intact molecule minus one electron. Its presence confirms the molecular weight. |

| 128 | [C₄H₆N₃S]⁺ | Formed by α-cleavage, with the loss of the cyclohexyl radical. This is often a favorable fragmentation pathway. |

| 114 | [C₃H₄N₃S]⁺ | Formed by cleavage of the C-C bond between the ethyl linker and the cyclohexyl ring. |

| 100 | [C₂H₂N₃S]⁺˙ | Formed by β-cleavage, the loss of the entire cyclohexylethyl radical. This fragment corresponds to the protonated 2-amino-1,3,4-thiadiazole core. |

| 83 | [C₆H₁₁]⁺ | The cyclohexyl cation, a common fragment from the cleavage of the side chain. |

Integrated Analytical Workflow

A self-validating analytical approach ensures the highest level of confidence in structural assignment. The data from each technique should be complementary and confirmatory.

References

- 1. mdpi.com [mdpi.com]

- 2. connectjournals.com [connectjournals.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. growingscience.com [growingscience.com]

- 6. scbt.com [scbt.com]

- 7. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. jocpr.com [jocpr.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

Solubility and stability of 5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine

An In-Depth Technical Guide to the Solubility and Stability of 5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine

Introduction: Unveiling a Promising Heterocycle

The 1,3,4-thiadiazole nucleus is a cornerstone in medicinal chemistry, renowned for its metabolic stability and diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The compound this compound, with a molecular formula of C₁₀H₁₇N₃S and a molecular weight of 211.33 g/mol , represents a specific iteration of this scaffold, featuring a lipophilic cyclohexylethyl substituent that can significantly influence its physicochemical properties and biological interactions.[5]

This guide provides a comprehensive technical overview of the critical parameters for drug development: solubility and chemical stability. As direct experimental data for this specific molecule is not extensively published, this document synthesizes predictive insights based on its structural components, data from analogous compounds, and established, field-proven methodologies for characterization. The protocols herein are designed as self-validating systems for researchers to generate reliable data.

Section 1: Physicochemical Properties - The Foundation of Behavior

A molecule's fundamental physicochemical characteristics dictate its behavior in both formulation and biological systems.

Key Predicted Physicochemical Parameters

Understanding properties like lipophilicity (logP) and ionization constant (pKa) is essential for predicting solubility and permeability. While experimental data for the title compound is sparse, we can infer properties from structurally similar molecules. For instance, 5-(2-Ethylhexyl)-1,3,4-thiadiazol-2-amine, which also possesses a C8 aliphatic substituent, has a calculated XLogP3 of 3.8, suggesting significant lipophilicity.[6] The 2-amino group on the thiadiazole ring is weakly basic, with a predicted pKa in the range of 3-5.

| Parameter | Predicted Value/Characteristic | Causality and Implication |

| Molecular Weight | 211.33 g/mol [5] | Within the range typical for small molecule drugs, suggesting good potential for oral bioavailability (Lipinski's Rule of Five). |

| logP (Lipophilicity) | ~3.5 - 4.0 (Estimated) | The cyclohexylethyl group is highly nonpolar, driving the molecule towards high lipophilicity. This suggests poor aqueous solubility but good potential for membrane permeability. |

| pKa (Ionization) | ~3-5 (Estimated) | The 2-amino group is the primary ionizable center. The compound will be largely unionized at physiological pH (7.4) but will become protonated and more soluble under acidic conditions (pH < 4). |

| Hydrogen Bond Donors | 1 (from the -NH₂ group) | Contributes modestly to polarity and potential interactions with polar solvents. |

| Hydrogen Bond Acceptors | 3 (from the ring nitrogens and the amine) | Provides sites for interaction with protic solvents. |

Section 2: Solubility Profile - A Critical Determinant of Bioavailability

Solubility is the concentration of a compound in a saturated solution at equilibrium.[7] For orally administered drugs, poor aqueous solubility is a major hurdle to achieving therapeutic efficacy.

Qualitative Solubility Assessment

Based on its predicted lipophilicity and weakly basic nature, the following solubility profile is anticipated:

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Aqueous Buffers | pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate | Poor to Very Low | The large, nonpolar cyclohexylethyl group dominates the structure, leading to low affinity for water. Solubility is expected to be highest at pH 1.2 where the amine group is protonated.[8] |

| Polar Protic Solvents | Ethanol, Methanol | Moderate to Soluble | These solvents can engage in hydrogen bonding with the amine and thiadiazole nitrogens while also solvating the nonpolar tail. |

| Polar Aprotic Solvents | DMSO, DMF, Acetonitrile | Soluble to Freely Soluble | These solvents are effective at disrupting crystal lattice forces and solvating both polar and nonpolar regions of the molecule. |

| Nonpolar Solvents | Dichloromethane, Chloroform | Moderate to Soluble | The lipophilic character of the molecule favors solubility in these solvents. |

Experimental Protocol: Equilibrium Shake-Flask Solubility Assay

This protocol, adapted from WHO and USP guidelines, is the gold standard for determining thermodynamic solubility, a crucial parameter for the Biopharmaceutics Classification System (BCS).[7][8][9]

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers.

Materials:

-

The title compound (solid powder)

-

Buffers: 0.1 N HCl (pH 1.2), Acetate buffer (pH 4.5), Phosphate buffer (pH 6.8)[8]

-

Calibrated pH meter and analytical balance

-

Thermostatic shaker bath (set to 37 ± 1 °C)

-

Centrifuge and/or 0.45 µm syringe filters

-

Validated HPLC method for quantification

Methodology:

-

Preparation: Add an excess amount of the solid compound to several glass vials (e.g., 5-10 mg in 1-2 mL of buffer). The key is to ensure solid material remains undissolved at the end of the experiment.

-

Equilibration: Tightly cap the vials and place them in the shaker bath at 37 °C. Agitate for a minimum of 24-48 hours. This duration is critical to ensure true equilibrium is reached between the solid and dissolved states.[7]

-

Phase Separation: After equilibration, allow the vials to stand at 37 °C for at least 1 hour to let coarse particles settle. Carefully withdraw a sample of the supernatant. Immediately filter the sample through a 0.45 µm syringe filter to remove any remaining solid particles. Causality Note: Filtration is a critical step. Failure to remove all particulates will lead to an overestimation of solubility.

-

Sample Dilution: Dilute the clear filtrate with mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC method. Determine the concentration in mg/mL or µg/mL.[7][10]

-

pH Verification: Measure the pH of the remaining supernatant in each vial to confirm it has not shifted during the experiment.

-

Replication: The experiment must be performed in at least triplicate for each pH condition to ensure reproducibility.[8]

References

- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 2. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 5-(2-Ethylhexyl)-1,3,4-thiadiazol-2-amine | C10H19N3S | CID 153748353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. who.int [who.int]

- 9. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 10. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

The 1,3,4-Thiadiazole Scaffold: A Versatile Pharmacophore for Novel Therapeutic Agents

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 1,3,4-thiadiazole ring, a five-membered heterocycle containing one sulfur and two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its mesoionic character, allow compounds incorporating this moiety to readily cross cellular membranes and interact with a diverse array of biological targets.[1][2] This has led to the development of 1,3,4-thiadiazole derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4] This technical guide provides a comprehensive overview of the key therapeutic targets of 1,3,4-thiadiazole compounds, detailing their mechanisms of action, and presenting methodologies for their evaluation.

Anticancer Applications: Targeting the Hallmarks of Malignancy

The 1,3,4-thiadiazole nucleus is a cornerstone in the design of novel anticancer agents, with derivatives demonstrating efficacy against various cancer cell lines, including those of the breast, lung, colon, and prostate.[3] Their multifaceted mechanism of action often involves the modulation of key signaling pathways and cellular processes critical for cancer cell proliferation, survival, and metastasis.

Key Molecular Targets in Oncology

1. Kinase Inhibition:

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a frequent driver of oncogenesis. Several 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of various kinases, including:

-

Tyrosine Kinases: These enzymes are involved in cell growth, differentiation, and survival. 1,3,4-thiadiazole-based compounds have been shown to competitively bind to the ATP-binding site of tyrosine kinases, disrupting downstream signaling.[3] For example, certain derivatives have demonstrated inhibitory activity against c-Src/Abl tyrosine kinase.[5]

-

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): Overexpression of these receptors is common in several cancers. Some 1,3,4-thiadiazole compounds have been developed as dual EGFR/HER-2 inhibitors.[6] For instance, the uncondensed thiadiazole derivative 29i showed potent activity against MCF-7 and SK-BR-3 breast cancer cells with IC50 values of 1.45 µM and 0.77 µM, respectively, attributed to its inhibition of EGFR and HER-2 with IC50 values of 29.30 nM and 55.69 nM.[6]

-

Focal Adhesion Kinase (FAK): This kinase plays a role in cell adhesion, migration, and survival. Amide derivatives of 5-aryl substituted 1,3,4-thiadiazole-2-amine have been developed as micromolar inhibitors of FAK.[7]

2. Tubulin Polymerization Inhibition:

Microtubules, dynamic polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs. Some 1,3,4-thiadiazole derivatives act as microtubule-destabilizing agents, binding to tubulin and interfering with its polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.[3]